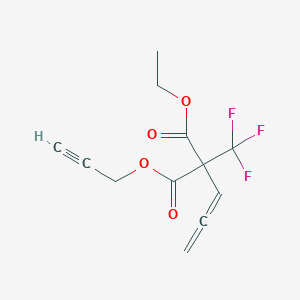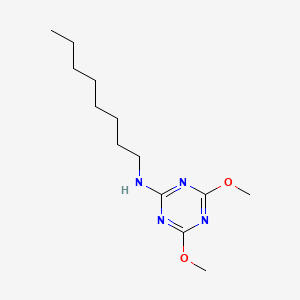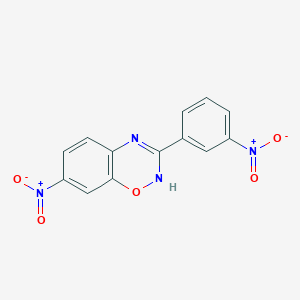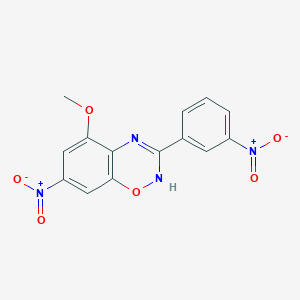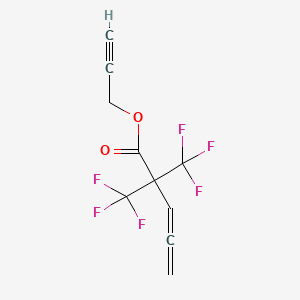
2-propyn-1-yl 2,2-bis(trifluoromethyl)-3,4-pentadienoate
Descripción general
Descripción
2-propyn-1-yl 2,2-bis(trifluoromethyl)-3,4-pentadienoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFMPP and is a member of the chemical class of phenylpiperazines.
Mecanismo De Acción
The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act on the serotonergic system in the brain, specifically on the 5-HT2A receptor. TFMPP has been found to be a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
TFMPP has been found to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to induce changes in mood, perception, and cognition. TFMPP has been found to have both stimulant and hallucinogenic effects, which make it a potentially useful tool in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPP has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well documented. TFMPP is also relatively stable, which makes it easy to store and transport. However, there are also some limitations to the use of TFMPP in lab experiments. It has been found to have some side effects, including nausea, vomiting, and anxiety. Additionally, the effects of TFMPP can be variable, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on TFMPP. One area of interest is the development of new therapeutic applications for TFMPP, particularly in the treatment of psychiatric disorders. Another area of interest is the development of new compounds that are structurally similar to TFMPP, which may have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of TFMPP and its effects on the brain and body.
Conclusion:
In conclusion, TFMPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of TFMPP has been well established, and it has been extensively studied for its potential pharmacological effects. TFMPP acts on the serotonergic system in the brain and has both stimulant and hallucinogenic effects. While TFMPP has several advantages for use in lab experiments, there are also some limitations. There are several potential future directions for research on TFMPP, including the development of new therapeutic applications and the development of new compounds with improved pharmacological properties.
Aplicaciones Científicas De Investigación
TFMPP has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a range of pharmacological effects, including anxiogenic, hallucinogenic, and stimulant effects. TFMPP has also been studied for its potential therapeutic applications, including the treatment of anxiety, depression, and other psychiatric disorders.
Propiedades
InChI |
InChI=1S/C10H6F6O2/c1-3-5-8(9(11,12)13,10(14,15)16)7(17)18-6-4-2/h2,5H,1,6H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFIKNDJOCIVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(C(=O)OCC#C)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl 2,2-bis(trifluoromethyl)-3,4-penta-dienoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3829665.png)
![2-(4-chlorophenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B3829670.png)

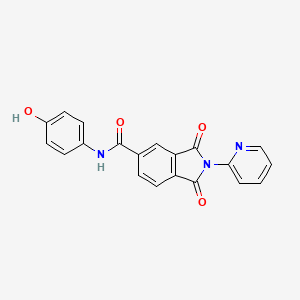

![3-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid](/img/structure/B3829698.png)
![5-[(3-carboxypropanoyl)amino]isophthalic acid](/img/structure/B3829699.png)
![2-hydroxy-5-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3829709.png)
![5-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-2-hydroxybenzoic acid](/img/structure/B3829722.png)
![2-{[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]methyl}benzoic acid](/img/structure/B3829725.png)
